molecular formula C18H17N3O3S B2817073 methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-5-phenylthiophene-2-carboxylate CAS No. 1013759-48-2

methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-5-phenylthiophene-2-carboxylate

Cat. No. B2817073
CAS RN: 1013759-48-2
M. Wt: 355.41
InChI Key: RGCALQXKHJAQTE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a pyrazole ring, a thiophene ring, and a phenyl ring. Pyrazoles are a class of compounds that have been widely studied for their diverse biological activities . Thiophenes are sulfur-containing heterocyclic compounds that are also found in many biologically active molecules . The phenyl group is a common structural unit in many organic compounds, including pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole, thiophene, and phenyl rings. These rings would likely be connected via carbon-carbon bonds, with the carboxamide and carboxylate groups attached to specific carbon atoms in the rings .


Chemical Reactions Analysis

As an organic compound, this molecule could undergo a variety of chemical reactions. The pyrazole ring might be involved in nucleophilic substitution reactions, while the thiophene ring might undergo electrophilic aromatic substitution . The carboxamide and carboxylate groups could also participate in various reactions, such as hydrolysis or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide and carboxylate groups could increase its solubility in polar solvents . The aromatic rings might contribute to its UV-Vis absorption spectrum .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future directions for research on this compound could include further studies to elucidate its synthesis, properties, and potential applications. It could also be interesting to investigate its interactions with various biological targets, which could lead to the development of new pharmaceuticals .

properties

IUPAC Name

methyl 3-[(1,5-dimethylpyrazole-3-carbonyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-11-9-14(20-21(11)2)17(22)19-13-10-15(12-7-5-4-6-8-12)25-16(13)18(23)24-3/h4-10H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCALQXKHJAQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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